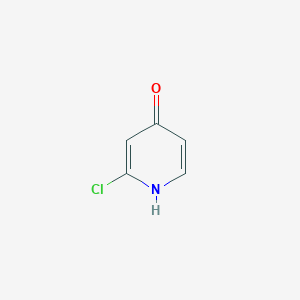

2-Chloro-4-hydroxypyridine

Beschreibung

2-Chloro-4-hydroxypyridine (CAS: 17368-12-6) is an organic compound with the molecular formula C₅H₄ClNO and a molecular weight of 129.54 g/mol . It is synthesized via two primary routes:

Eigenschaften

IUPAC Name |

2-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEHFOMFHUQAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938117 | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17368-12-6, 17228-67-0 | |

| Record name | 2-Chloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17368-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017368126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Initial Oxidation of 2-Chloropyridine

The first step in this pathway involves the oxidation of 2-chloropyridine to 2-chloropyridine oxide. As detailed in a patent by CN104974085A, meta-chloroperbenzoic acid (mCPBA) serves as the oxidizing agent in chloroform solvent. The molar ratio of 2-chloropyridine to mCPBA is critical, with optimal results achieved at a 1:2–1:3 ratio. This step proceeds under mild conditions (25°C, 10 hours), yielding 2-chloropyridine oxide with a molar yield of 70–72%.

Mechanistic Insights

The oxidation mechanism involves electrophilic attack by mCPBA on the pyridine nitrogen, forming an N-oxide intermediate. Chloroform’s inert nature prevents side reactions, ensuring high selectivity. Post-reaction workup includes quenching with saturated sodium thiosulfate to destroy residual mCPBA, followed by dichloromethane extraction to isolate the product.

Nitration of 2-Chloropyridine Oxide

Nitration employs a mixed acid system (concentrated HNO₃ and H₂SO₄) at 0°C, gradually warming to 100°C. The volume ratio of HNO₃ to H₂SO₄ (1:1.6–1:2) ensures efficient nitration without decomposition. This step introduces a nitro group at the 4-position, forming 2-chloro-4-nitropyridine oxide with 65–70% yield.

Key Observations

-

Temperature Control : Maintaining 0°C during initial mixing prevents exothermic side reactions.

-

Acid Strength : Sulfuric acid acts as a catalyst and dehydrating agent, enhancing nitronium ion (NO₂⁺) formation.

Reduction to 2-Chloro-4-Aminopyridine

The final reduction step converts the nitro group to an amine using iron powder and concentrated HCl in a ethanol-water solvent system. This method achieves an 85% yield under reflux conditions. While the patent focuses on 2-chloro-4-aminopyridine, analogous reduction conditions could theoretically be adapted for hydroxylation by replacing the reducing agent with a hydrolytic agent.

Alternative Synthetic Routes Explored in Literature

Limitations

-

Regioselectivity : Achieving exclusive 4-substitution is challenging due to the pyridine ring’s electronic structure.

-

Functional Group Tolerance : The chloro group may undergo undesired side reactions under harsh conditions.

Industrial-Scale Production Considerations

Solvent and Reagent Optimization

-

Chloroform vs. Alternatives : While chloroform is effective in oxidation steps, its toxicity necessitates exploration of greener solvents (e.g., ethyl acetate).

-

Acid Recovery : Recycling H₂SO₄ from nitration mixtures reduces waste and costs.

Process Intensification Strategies

-

Continuous Flow Reactors : Could enhance safety and yield in exothermic nitration steps.

-

Catalyst Recycling : Immobilizing mCPBA on solid supports might improve oxidation efficiency.

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-hydroxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It reacts with copper metal under dehydrogenative conditions to form monochloropyridine.

Oxidation Reactions: It can react with tribromide to form tribromopyridine.

Addition Reactions: It reacts with graphene oxide to form hydroxypyridinium bromide.

Common Reagents and Conditions:

Copper Metal: Used in dehydrogenative conditions for substitution reactions.

Tribromide: Used in oxidation reactions to form tribromopyridine.

Graphene Oxide: Used in addition reactions to form hydroxypyridinium bromide.

Major Products Formed:

Monochloropyridine: Formed from substitution reactions with copper metal.

Tribromopyridine: Formed from oxidation reactions with tribromide.

Hydroxypyridinium Bromide: Formed from addition reactions with graphene oxide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Chloro-4-hydroxypyridine is primarily utilized in the pharmaceutical industry for its potential as an active pharmaceutical ingredient (API). It serves as a building block in the synthesis of several biologically active compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .

Antiviral and Anticancer Properties

Some derivatives demonstrate antiviral activity against various viruses and show promise in anticancer applications. The mechanism involves the inhibition of specific enzymes that are crucial for viral replication or cancer cell proliferation .

Agricultural Applications

In agriculture, this compound functions as a critical intermediate in the formulation of herbicides and fungicides. Its efficacy in enhancing crop protection has been widely documented.

Herbicides

The compound is integral in synthesizing herbicides that target specific weed species without harming crops. Its application leads to improved yield and crop quality by effectively controlling unwanted vegetation .

Fungicides

As a component of fungicide formulations, this compound helps protect crops from fungal diseases, thereby ensuring better agricultural productivity and sustainability .

Chemical Synthesis

The compound serves as a versatile reagent in organic synthesis due to its reactive chloro and hydroxyl groups.

Synthesis of Pyridine Derivatives

It is commonly used to synthesize various pyridine derivatives, which are essential in developing agrochemicals and pharmaceuticals .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound acts as a building block for creating complex molecular structures used in drug development and materials science .

Case Study 1: Development of Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated that modifying the structure of this compound led to new compounds with enhanced antibacterial activity against resistant strains of bacteria. This research highlights the compound's potential in addressing antibiotic resistance issues .

Case Study 2: Herbicide Efficacy

Field trials conducted on crops treated with herbicides formulated with this compound showed a significant reduction in weed biomass compared to untreated plots. The results indicated not only effective weed control but also improved crop yields, validating its agricultural applications .

Wirkmechanismus

The mechanism of action of 2-chloro-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reagents involved . The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

Structural Analogues in Pyridine/Pyrimidine Families

6-Chloro-4-hydroxypyrimidine (CAS: 4765-77-9)

- Molecular formula : C₄H₃ClN₂O.

- Key differences :

2-Chloro-3-fluoro-4-hydroxypyridine

- Key differences :

2-Chloro-4-methyl-3-nitropyridine (CAS: 23056-39-5)

- Molecular formula : C₆H₅ClN₂O₂.

- Key differences: Nitro (-NO₂) and methyl (-CH₃) groups enhance electron-withdrawing effects and steric hindrance . Higher molecular weight (172.57 g/mol) and reactivity in substitution reactions compared to 2-chloro-4-hydroxypyridine .

Derivatives with Extended Substituents

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine

- Key differences: Pyrimidine core with 3-nitrophenoxy and thiophen-2-yl groups .

Physicochemical and Functional Comparisons

Biologische Aktivität

2-Chloro-4-hydroxypyridine (CAS Number: 17368-12-6) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities and potential applications. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₄ClNO

- Molecular Weight : 129.54 g/mol

- Melting Point : 169-172 °C

- Boiling Point : 401.8 °C

- Density : 1.4 g/cm³

This compound exhibits a range of biological activities through several mechanisms:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. It acts by disrupting cellular processes, potentially through the generation of reactive oxygen species (ROS) which induce oxidative stress in microbial cells .

- Cell Cycle Regulation : Research indicates that this compound can influence cell cycle progression and apoptosis, suggesting its potential as an anticancer agent. It has been shown to induce apoptosis in certain cancer cell lines through the activation of specific signaling pathways .

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, possibly by modulating neurotransmitter systems and reducing neuroinflammation .

Biological Activity Summary Table

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyridine derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to generate hydroxyl radicals, which damage bacterial DNA and proteins .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis. Flow cytometry analyses indicated that this compound activates caspase pathways, which are crucial for programmed cell death .

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological aspects:

- Acute Toxicity : Studies have shown that the acute toxicity levels vary based on the route of administration. For instance, the oral LD50 in mice is approximately 110 mg/kg, indicating moderate toxicity .

- Chronic Exposure Effects : Long-term exposure may lead to liver damage characterized by fatty degeneration and necrosis. However, no significant carcinogenic effects have been reported in available literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.